molecular formula C7H11N3OS B13071803 3-Amino-3-(1,2-thiazol-5-yl)butanamide

3-Amino-3-(1,2-thiazol-5-yl)butanamide

Cat. No.: B13071803
M. Wt: 185.25 g/mol
InChI Key: OJOLJCHJDNSMGF-UHFFFAOYSA-N
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Description

3-Amino-3-(1,2-thiazol-5-yl)butanamide is a chemical compound with the molecular formula C₇H₁₁N₃OS It is characterized by the presence of an amino group, a thiazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,2-thiazol-5-yl)butanamide can be achieved through several methods. One common approach involves the reaction of 3-aminobutanamide with a thiazole derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,2-thiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, dihydrothiazole derivatives, and various substituted amides.

Scientific Research Applications

3-Amino-3-(1,2-thiazol-5-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1,2-thiazol-5-yl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring plays a crucial role in its binding affinity and specificity, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(1,2,4-triazol-5-yl)butanamide: Similar in structure but contains a triazole ring instead of a thiazole ring.

    3-Amino-3-(1,3-thiazol-5-yl)butanamide: Contains a different isomer of the thiazole ring.

Uniqueness

3-Amino-3-(1,2-thiazol-5-yl)butanamide is unique due to the specific positioning of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-3-(1,2-thiazol-5-yl)butanamide

InChI

InChI=1S/C7H11N3OS/c1-7(9,4-6(8)11)5-2-3-10-12-5/h2-3H,4,9H2,1H3,(H2,8,11)

InChI Key

OJOLJCHJDNSMGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)(C1=CC=NS1)N

Origin of Product

United States

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